Cas no 2680781-00-2 (tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate)

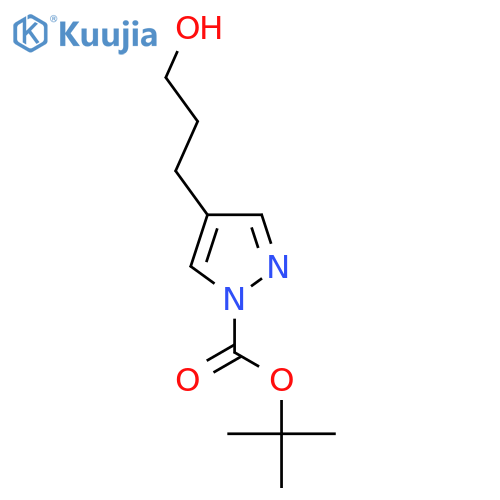

2680781-00-2 structure

商品名:tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate

- EN300-28262841

- 2680781-00-2

-

- インチ: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-8-9(7-12-13)5-4-6-14/h7-8,14H,4-6H2,1-3H3

- InChIKey: SAYYZNDHMIVYKH-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C=C(C=N1)CCCO)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 226.13174244g/mol

- どういたいしつりょう: 226.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.4Ų

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28262841-0.25g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 0.25g |

$801.0 | 2025-03-19 | |

| Enamine | EN300-28262841-0.05g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 0.05g |

$732.0 | 2025-03-19 | |

| Enamine | EN300-28262841-10.0g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 10.0g |

$3746.0 | 2025-03-19 | |

| Enamine | EN300-28262841-2.5g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 2.5g |

$1707.0 | 2025-03-19 | |

| Enamine | EN300-28262841-5g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 5g |

$2525.0 | 2023-09-09 | ||

| Enamine | EN300-28262841-5.0g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 5.0g |

$2525.0 | 2025-03-19 | |

| Enamine | EN300-28262841-10g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 10g |

$3746.0 | 2023-09-09 | ||

| Enamine | EN300-28262841-1.0g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 1.0g |

$871.0 | 2025-03-19 | |

| Enamine | EN300-28262841-0.5g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 0.5g |

$836.0 | 2025-03-19 | |

| Enamine | EN300-28262841-0.1g |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate |

2680781-00-2 | 95.0% | 0.1g |

$767.0 | 2025-03-19 |

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2680781-00-2 (tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬